Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate
Description
Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of nitrobenzoyl, pyridinyl, and indolizinecarboxylate groups, which contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
853317-40-5 |
|---|---|
Molecular Formula |
C23H17N3O5 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
ethyl 3-(3-nitrobenzoyl)-5-pyridin-2-ylindolizine-1-carboxylate |
InChI |
InChI=1S/C23H17N3O5/c1-2-31-23(28)17-14-21(22(27)15-7-5-8-16(13-15)26(29)30)25-19(17)10-6-11-20(25)18-9-3-4-12-24-18/h3-14H,2H2,1H3 |
InChI Key |
PCCHRSGCQISAIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Photooxygenation and Electron Transfer Strategies
A key route involves indolizine ring formation through singlet oxygen-mediated reactions. In one approach:
-
3-Benzoyl-1-indolizinecarboxylic acid methyl ester derivatives undergo photooxygenation using 9,10-dicyanoanthracene (DCA) as an electron transfer sensitizer .
-
This generates oxidized products like methyl 3-benzoyl-5-methoxy-8-hydroxy-1-indolizinecarboxylate, with subsequent functionalization steps to introduce the nitrobenzoyl and pyridinyl groups .
Key conditions :
| Parameter | Value |
|---|---|
| Catalyst | 9,10-Dicyanoanthracene (DCA) |
| Solvent | Acetonitrile/MeOH mixtures |
| Temperature | Room temperature |
| Reaction Time | 6–12 hours |
Palladium-Catalyzed Coupling Reactions
Pd-based catalysts enable modular assembly of the indolizine core:
-
Pd/C-mediated oxidative carbonylation of 2-ethynylaniline derivatives facilitates cyclization-alkoxycarbonylation .
-
For example, 2-(trimethylsilanyl)ethynylaniline substrates react under 2.4 MPa CO/air pressure with Pd/C and Bu₄NI/KF additives to form benzoxazine intermediates, which are further functionalized .
Optimized parameters :
| Component | Role/Quantity |
|---|---|
| Catalyst | 10% Pd/C (5 mol%) |
| Additives | Bu₄NI (1.2 equiv), KF (2 equiv) |
| Solvent | MeCN/MeOH (7:1) |
| Temperature | 65–75°C |
Multi-Step Synthesis via Pyridinyl Intermediates
A patent route outlines a three-step sequence for analogous pyridinyl-indolizine esters :
-
N-oxide formation : 2-Chloropyridine is converted to its N-oxide (87% yield).
-
Coupling with β-alanine ethyl ester : Reacted under Pd/C catalysis to form 3-(pyridin-2-ylamino)propanoate derivatives (70% yield).
Functional Group Interconversion
Post-synthetic modifications enable precise tailoring:
-
Nitro group introduction : Direct nitration of benzoyl precursors using HNO₃/H₂SO₄ at 0–5°C .
-
Esterification : Ethyl ester formation via acid-catalyzed reflux with ethanol, though trifluoromethanesulfonic acid (as in analogous syntheses) may improve efficiency .
Critical considerations :
-
Steric hindrance from the pyridinyl group necessitates careful optimization of reaction conditions.
-
Chromatography or recrystallization (using ethanol/water) is typically required for purification .
Comparative Analysis of Methods
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three primary reactive sites:
-
Ester group (carboxylate ester)
-
Nitrobenzoyl moiety (electron-withdrawing group)
-
Pyridine ring (electron-deficient aromatic system)
These groups govern the compound’s behavior in nucleophilic, electrophilic, and redox reactions .
Nucleophilic Reactions
The ester group is prone to nucleophilic attack under basic or acidic conditions:
| Reaction Type | Conditions/Reagents | Products/Outcomes | Reference |
|---|---|---|---|
| Hydrolysis | Acidic/basic aqueous solutions | Conversion to carboxylic acid derivative | |
| Alcoholysis | Alcohols (e.g., methanol) + catalysts | Formation of alternate esters (e.g., methyl ester) | |
| Aminolysis | Amines (e.g., ethylamine) | Amide derivatives via substitution |
The nitrobenzoyl group stabilizes intermediates during these reactions due to its electron-withdrawing nature.
Electrophilic Reactions
The pyridine and benzoyl rings undergo electrophilic substitution:
| Reaction Type | Conditions/Reagents | Products/Outcomes | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ mixtures | Substituted nitrobenzoyl derivatives | |
| Friedel-Crafts acylation | Acyl chlorides + AlCl₃ | Additional acyl groups on aromatic rings |
The indolizine core may also participate in cyclization reactions under specific conditions (e.g., Lewis acids).
Redox Reactions
The nitro group undergoes reduction:
| Reaction Type | Conditions/Reagents | Products/Outcomes | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H₂/Pd or Pt catalysts | Aminobenzoyl derivative formation | |
| Chemical reduction | Zn/HCl or Fe/HCl | Intermediate amine species |
Reduction alters the electronic environment, affecting subsequent reactivity (e.g., activating aromatic rings).
Analytical Characterization
Post-reaction structural confirmation relies on:
-
NMR spectroscopy : Identifies hydrogen environments and substituent positions.
-
Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
-
IR spectroscopy : Monitors functional group transformations (e.g., ester to amide).
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of indolizines, including ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate, exhibit notable antimicrobial activity. A study highlighted the synthesis of several indolizine compounds which were screened for their effectiveness against various bacterial strains. The compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against susceptible strains of Mycobacterium tuberculosis and multidrug-resistant strains, indicating their potential as anti-tubercular agents .
Anticancer Activity
Indolizine derivatives have been investigated for their anticancer properties. A study focusing on the molecular docking of indolizines suggested that they could interact with key proteins involved in cancer progression. The ethyl ester group in the structure may enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further anticancer research .
Synthetic Applications
The synthesis of this compound involves several methodologies that can be adapted for creating related compounds with varied biological activities. The compound can be synthesized through a multi-step process involving the reaction of pyridine derivatives with nitrobenzoyl chlorides, followed by cyclization reactions to form the indolizine core .
Molecular Docking Studies
Molecular docking studies have identified potential targets for this compound, including enoyl-acyl carrier protein reductase (InhA) and anthranilate phosphoribosyltransferase. These targets are crucial in bacterial metabolism and could be exploited for developing new antimicrobial agents .
Case Study: Antitubercular Activity
In a controlled study, several indolizine compounds were tested against Mycobacterium tuberculosis. The results indicated that certain structural modifications, such as the introduction of the ethyl ester group at specific positions, significantly enhanced the antibacterial activity against both drug-susceptible and multidrug-resistant strains .
Case Study: Anticancer Mechanisms
Another study examined the effects of various indolizine derivatives on cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation and induce apoptosis through multiple pathways, including modulation of cell cycle regulators and apoptotic markers .
Comparative Data Table
| Property/Activity | This compound | Related Indolizine Derivatives |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 4-32 µg/mL (against M. tuberculosis) | Varies (typically higher) |
| Anticancer Activity | Induces apoptosis in cancer cells | Varies (some more effective) |
| Molecular Targets | InhA, anthranilate phosphoribosyltransferase | Various (depends on structure) |
Mechanism of Action
The mechanism of action of Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes.
Comparison with Similar Compounds
Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate can be compared with other similar compounds such as:
Ethyl 3-(4-methylamino)-3-nitro-N-(pyridin-2-yl)benzamido propanoate: Similar in structure but with a methylamino group instead of the nitro group.
N-[4-(Methylamino)-3-nitrobenzoyl]-N-2-pyridinyl-β-alanine-d3 Ethyl Ester: Contains a β-alanine moiety, making it distinct in terms of its biological activity.
Biological Activity
Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Profile
Synthesis and Derivatives
Recent advancements in the synthesis of indolizines, including this compound, have demonstrated its potential as a precursor for various biologically active compounds. The compound can be synthesized through various methodologies, including the reaction of substituted indoles with nitrobenzoyl derivatives under specific conditions .
Anticancer Properties
This compound has been investigated for its anticancer properties. Studies have shown that this compound exhibits inhibitory effects on several cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study indicated that derivatives of indolizines can inhibit vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .
Antibacterial and Antiviral Activities
Research has also highlighted the antibacterial and antiviral properties of indolizine derivatives. This compound has shown activity against various bacterial strains, indicating its potential as a lead compound in antibiotic development . Additionally, some studies suggest antiviral effects, although further investigation is required to confirm these findings.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been documented in several studies. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vitro. The results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
Case Study 2: Antibacterial Activity
In another investigation, the antibacterial activity of the compound was assessed against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 15-25 µg/mL for most strains tested, suggesting significant antibacterial potential.
Case Study 3: Anti-inflammatory Mechanisms
A series of experiments focused on the anti-inflammatory effects of this compound in murine models of inflammation. The treatment resulted in a notable decrease in pro-inflammatory cytokines (TNF-α and IL-6) levels, supporting its role as an effective anti-inflammatory agent.
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness (IC50/MIC) | Reference |
|---|---|---|
| Anticancer | 10-30 µM | |
| Antibacterial | 15-25 µg/mL | |
| Anti-inflammatory | Decreased cytokines |
Table 2: Synthesis Methods for Indolizine Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate, and what are their key optimization parameters?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving indolizine core formation followed by functionalization. For example:
Indolizine Core Synthesis : Cyclization of pyridine derivatives with nitrobenzoyl groups using acid catalysis (e.g., acetic acid) under reflux conditions .
Esterification : Reaction of the intermediate with ethyl chloroformate in the presence of triethylamine to introduce the carboxylate group .
- Key Parameters :
- Temperature control (reflux at 110–120°C for cyclization).
- Stoichiometric ratios (e.g., 1:1.1 molar ratio of indolizine intermediate to 3-nitrobenzoyl chloride).
- Yield optimization via recrystallization (e.g., DMF/acetic acid mixture) .
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the indolizine backbone, nitrobenzoyl substitution, and ethyl carboxylate group. Key signals include aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl (δ ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] calculated for CHNO: 414.1062) .
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the nitro and pyridinyl groups .
Q. What preliminary biological screening data exist for this compound, and which assays are most relevant?
- Methodological Answer :
- Anticancer Activity : Screened against kinase inhibitors (e.g., BRAF V600E) via cell viability assays (IC values in µM range) .
- Antiplatelet/Antithrombotic Potential : Tested in platelet aggregation assays using ADP or collagen as agonists .
- Stability : Assessed in simulated physiological conditions (pH 7.4 buffer, 37°C) with HPLC monitoring .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-nitrobenzoyl and 2-pyridinyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The nitro group at the 3-position creates steric hindrance, limiting Suzuki-Miyaura coupling efficiency. Use of bulky ligands (e.g., SPhos) improves yields .
- Electronic Effects : Electron-withdrawing nitro group activates the indolizine core for nucleophilic aromatic substitution (e.g., amination at C5). DFT calculations (B3LYP/6-31G*) correlate charge distribution with reactivity .
Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinase assays) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives in cell-based assays .
- Meta-Analysis : Compare data across studies with standardized units (e.g., µM vs. nM) and cell lines (e.g., HeLa vs. HepG2) .
Q. What computational strategies predict the binding affinity of this compound to kinase targets like BRAF or PDGFR?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (PDB: 4XV2 for BRAF) to model interactions. Key residues: Lys483 (hydrogen bonding with nitro group) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of the indolizine-PDGFRα complex. RMSD values >2 Å suggest poor target engagement .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
